1-(2-fluorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a benzimidazole moiety, and a pyrrolidine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxopyrrolidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzimidazole intermediate, followed by the introduction of the fluorophenyl group and the formation of the pyrrolidine ring. The final step involves the coupling of these intermediates to form the target compound. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to facilitate large-scale synthesis .
Chemical Reactions Analysis
1-(2-fluorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Preliminary studies suggest that this compound may exhibit pharmacological activity, including potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It can be used in the development of new materials and as a building block for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-(2-fluorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid: This compound also contains a fluorophenyl group and exhibits similar chemical reactivity.
1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-one:
2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one: A compound with a different core structure but similar fluorophenyl functionality.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19FN4O3 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H19FN4O3/c1-28-11-18-23-15-7-6-13(9-16(15)24-18)22-20(27)12-8-19(26)25(10-12)17-5-3-2-4-14(17)21/h2-7,9,12H,8,10-11H2,1H3,(H,22,27)(H,23,24) |
InChI Key |
YGBNFGSJMWQUAZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.